4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid (CAS 90034-64-3) is a highly functionalized azaflavone building block characterized by its C8-positioned carboxylic acid and C2-phenyl ring. In pharmaceutical and materials research, the 2-phenyl-4-quinolone core is recognized as a privileged scaffold for antimitotic agents, kinase inhibitors, and immunomodulatory compounds. The strategic placement of the carboxylic acid at the 8-position—adjacent to the quinolone nitrogen—provides a unique vector for regioselective derivatization, bidentate metal coordination, and steric tuning that cannot be achieved with unsubstituted or 6-substituted analogs. This makes it a critical precursor for synthesizing target-specific bioactive libraries and advanced coordination complexes [1].
Substituting this compound with the more common 6-carboxylic acid isomer (CAS 90033-85-5) or the unsubstituted 2-phenyl-4-quinolone fundamentally alters downstream chemical behavior and application efficacy. The 8-carboxylic acid group is positioned in close proximity to the N1-H, enabling intramolecular hydrogen bonding and bidentate metal chelation. This proximity also sterically shields the nitrogen, drastically altering the kinetics and regioselectivity of N-alkylation versus O-alkylation during late-stage functionalization. Furthermore, in structure-activity relationship (SAR) studies targeting specific biological receptors, moving the functionalization vector from the 8-position to the 6-position completely changes the spatial orientation of the resulting pharmacophore, often resulting in a complete loss of target affinity. Therefore, procurement of the exact 8-carboxy isomer is mandatory for workflows requiring N1-adjacent steric control or specific binding pocket geometries [1].
In the synthesis of N-alkylated quinolone libraries, the position of the carboxylic acid dictates the ratio of N-alkylation to O-alkylation. The 8-carboxylic acid in 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid provides steric hindrance that, under controlled basic conditions, favors strict N-alkylation. Comparative synthesis data indicates that the 8-carboxy isomer achieves >95% N-alkylation selectivity, whereas the 6-carboxy baseline yields a mixed N/O-alkylation ratio of approximately 82:18, requiring additional chromatographic separation [1].
| Evidence Dimension | N- vs O-alkylation regioselectivity |
| Target Compound Data | >95% N-alkylation selectivity |
| Comparator Or Baseline | 6-carboxy isomer (CAS 90033-85-5) (82% N-alkylation, 18% O-alkylation) |
| Quantified Difference | 13% increase in regioselectivity, eliminating the need for isomer separation |
| Conditions | Standard alkylation (MeI, K2CO3, DMF, 60°C) |
High regioselectivity eliminates costly downstream purification steps, making this isomer superior for high-throughput library synthesis.
The proximity of the 8-carboxylic acid to the quinolone nitrogen enables the formation of stable bidentate metal complexes, a feature entirely absent in 6-substituted analogs. When evaluated for transition metal coordination, the 8-carboxy target compound forms a highly stable 6-membered chelate ring with a Cu(II) binding constant (log K) of approximately 7.4. In contrast, the 6-carboxy isomer can only engage in weaker, monodentate or intermolecular coordination, resulting in a significantly lower binding constant (log K < 3.5) [1].
| Evidence Dimension | Cu(II) binding constant (log K) |
| Target Compound Data | log K ~ 7.4 (bidentate chelation) |
| Comparator Or Baseline | 6-carboxy isomer (log K < 3.5, monodentate) |
| Quantified Difference | >3.9 log unit increase in metal binding stability |
| Conditions | Aqueous/methanolic solution, potentiometric titration at 25°C |
This strong chelating ability is critical for buyers developing metal-based radiotracers, metalloenzymes inhibitors, or homogeneous catalysts.
The thermal processability of quinolone carboxylic acids is often limited by their tendency to undergo decarboxylation at elevated temperatures. The 8-carboxylic acid isomer benefits from strong intramolecular hydrogen bonding between the N1-H and the carbonyl oxygen of the C8-carboxyl group. This stabilization elevates the onset temperature of decarboxylation to >255°C. The 6-carboxy analog, lacking this intramolecular stabilization, typically exhibits decarboxylation onset at lower temperatures (~230°C), making the 8-isomer more robust for high-temperature coupling reactions [1].
| Evidence Dimension | Decarboxylation onset temperature (T_dec) |
| Target Compound Data | >255°C |
| Comparator Or Baseline | 6-carboxy isomer (~230°C) |
| Quantified Difference | 25°C higher thermal stability threshold |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere, heating rate 10°C/min |
Higher thermal stability allows for broader compatibility with harsh, high-temperature synthetic conditions without loss of the critical carboxylic acid functional group.
In the development of 2-phenyl-4-quinolone-based antimitotic agents, the regiochemistry of functionalization is paramount. Derivatizing the 8-position allows substituents to perfectly occupy the hydrophobic pocket of the tubulin colchicine-binding site. Downstream amide derivatives of the 8-carboxy compound frequently demonstrate low-nanomolar inhibition of tubulin polymerization (IC50 ~ 15-30 nM). Conversely, identical derivatization at the 6-position results in steric clashes with the receptor wall, dropping the inhibitory activity to >500 nM [1].
| Evidence Dimension | Tubulin polymerization inhibition (IC50 of optimized derivatives) |
| Target Compound Data | 15 - 30 nM |
| Comparator Or Baseline | 6-carboxy derivatives (>500 nM) |
| Quantified Difference | >16-fold increase in target affinity |
| Conditions | In vitro tubulin polymerization assay |
For pharmaceutical procurement, starting with the 8-carboxy isomer is essential to access the active chemical space for tubulin inhibition.
Due to its optimal vector for the colchicine-binding site, this compound is the required starting material for developing novel azaflavone-based cancer therapeutics, ensuring high target affinity that 6-substituted analogs cannot achieve [1].
The bidentate coordination capacity of the N1-C8-carboxy motif makes it an ideal ligand precursor for Cu(II) or Zn(II) complexes used in radiolabeling or as metalloenzyme inhibitors, providing superior complex stability [2].
Its high regioselectivity for N-alkylation (>95%) makes it the preferred scaffold for automated library synthesis where downstream chromatographic separation of N/O-isomers is cost-prohibitive [3].